molecular formula C11H15Cl2N3O B2978652 3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride CAS No. 1803583-61-0

3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride

Cat. No.: B2978652
CAS No.: 1803583-61-0
M. Wt: 276.16
InChI Key: DGQXQSRPNJHQEH-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its quinazolinone core structure, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, where an appropriate halide (e.g., bromoethylamine) reacts with the quinazolinone intermediate.

    Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide or similar reagents.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Halides, tosylates, and mesylates are typical reagents for substitution reactions.

Major Products

    Oxidation: Imine or oxime derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its quinazolinone core is known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The quinazolinone scaffold is a common motif in drug design, and modifications to the aminoethyl and methyl groups can lead to compounds with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites, inhibiting or modulating the activity of target proteins. The aminoethyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3,4-dihydroquinazolin-4-one: Lacks the aminoethyl group, resulting in different reactivity and biological activity.

    3-(2-Hydroxyethyl)-2-methyl-3,4-dihydroquinazolin-4-one: Contains a hydroxyethyl group instead of an aminoethyl group, leading to different chemical properties and applications.

    3-(2-Aminoethyl)-2-phenyl-3,4-dihydroquinazolin-4-one:

Uniqueness

The presence of both the aminoethyl and methyl groups in 3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride provides a unique combination of reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-aminoethyl)-2-methylquinazolin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c1-8-13-10-5-3-2-4-9(10)11(15)14(8)7-6-12;;/h2-5H,6-7,12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQXQSRPNJHQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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